molecular formula C11H21N3O B1274078 Azepan-1-yl-piperazin-1-yl-methanone CAS No. 41340-91-4

Azepan-1-yl-piperazin-1-yl-methanone

Cat. No. B1274078
CAS RN: 41340-91-4
M. Wt: 211.3 g/mol
InChI Key: JUXPKLBIQOHCHE-UHFFFAOYSA-N
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Description

Azepan-1-yl-piperazin-1-yl-methanone, also known as AZP-PM, is an organic compound with a wide range of applications. It is a versatile molecule that can be used in a variety of ways, ranging from synthesis and research to medical and industrial applications. AZP-PM is a powerful tool for scientists and researchers due to its unique properties and ability to be used in various experiments and applications.

Scientific Research Applications

  • Chemical Analysis and Identification : Azepane isomers of certain compounds have been identified and analyzed using techniques such as liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry. One study identified azepane isomers in unregulated drugs found in Tokyo, highlighting the importance of these techniques in forensic toxicology (Nakajima et al., 2012).

  • Synthesis and Transformation : Research has focused on the asymmetric synthesis of certain derivatives and their transformation into functionalized piperazines and 1,4-diazepanes, which are useful in creating novel compounds with potential therapeutic applications (Dekeukeleire et al., 2012).

  • Corrosion Inhibition : Azepan-1-yl-piperazin-1-yl-methanone derivatives have been used as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. Their ability to form protective films on metal surfaces is significant in materials science (Singaravelu & Bhadusha, 2022).

  • Anticancer and Antituberculosis Properties : Certain derivatives have been synthesized and evaluated for their anticancer and antituberculosis properties, demonstrating potential as therapeutic agents in treating these diseases (Mallikarjuna et al., 2014).

  • Anti-HIV Activity : Some β-carboline derivatives containing the azepan-1-yl-piperazin-1-yl-methanone moiety have shown selective inhibition of the HIV-2 strain, indicating potential applications in HIV therapy (Ashok et al., 2015).

  • Inhibition of Tubulin Polymerization : Piperazin-1-yl)methanone derivatives have been explored for their potential to inhibit tubulin polymerization, which is significant in cancer treatment due to the role of tubulin in cell division (Pancholia et al., 2016).

  • Transient Receptor Potential Vanilloid 4 Antagonists : Derivatives have been identified as selective antagonists for this receptor, showing analgesic effects in various pain models, which could be beneficial for pain management (Tsuno et al., 2017).

properties

IUPAC Name

azepan-1-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(14-9-5-12-6-10-14)13-7-3-1-2-4-8-13/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXPKLBIQOHCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388150
Record name Azepan-1-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-piperazin-1-yl-methanone

CAS RN

41340-91-4
Record name Azepan-1-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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